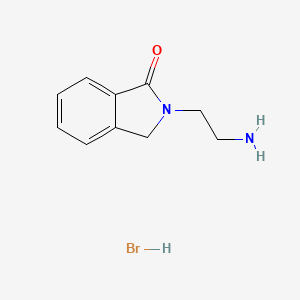

2-(2-Aminoethyl)isoindolin-1-one hydrobromide

説明

BenchChem offers high-quality 2-(2-Aminoethyl)isoindolin-1-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminoethyl)isoindolin-1-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.BrH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFVLLVQLAPPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Architecture and Application of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide in Targeted Protein Degradation

Executive Summary

As of 2026, the rapid expansion of Targeted Protein Degradation (TPD) technologies has necessitated the development of highly stable, versatile chemical building blocks. 2-(2-Aminoethyl)isoindolin-1-one hydrobromide has emerged as a critical scaffold in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1]. This in-depth technical guide explores the physicochemical properties, degradation kinetics, and synthetic utility of this compound, providing researchers with self-validating protocols for stability assessment and integration into advanced drug discovery pipelines.

Structural Chemistry & Physicochemical Properties

The molecular architecture of 2-(2-Aminoethyl)isoindolin-1-one features a fused benzene and pyrrolidin-2-one ring system (an isoindolin-1-one core) attached to an ethylamine linker[2].

Unlike the classical isoindoline-1,3-dione (phthalimide) core found in first-generation immunomodulatory drugs (IMiDs) like thalidomide, the isoindolin-1-one lacks one carbonyl group[3]. This structural modification significantly reduces the electrophilicity of the ring system, conferring greater resistance to spontaneous hydrolysis in physiological environments.

The compound is predominantly supplied as a hydrobromide salt (CAS: 1354782-66-3) rather than a free base (CAS: 350046-24-1)[2][4]. Causality of Salt Selection: Protonation of the primary amine to form the ammonium bromide salt serves two critical functions:

-

Oxidative Shielding: It drastically reduces the electron density on the nitrogen, preventing premature oxidation of the side chain during storage.

-

Solvation Thermodynamics: The ionic nature of the hydrobromide salt increases the hydration energy, vastly improving solubility in polar solvents and aqueous buffers required for biological assays.

Table 1: Physicochemical Properties Summary

| Property | Value / Description |

| Compound Name | 2-(2-Aminoethyl)isoindolin-1-one hydrobromide |

| CAS Number | 1354782-66-3 (Hydrobromide)[4] / 350046-24-1 (Free Base)[2] |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.127 g/mol (Hydrobromide)[4] |

| Core Structure | Isoindolin-1-one (Lactam) |

| Reactive Handle | Primary Amine (Sterically unhindered) |

Degradation Pathways & Stability Profiling

Understanding the degradation profile of this building block is paramount to ensuring the integrity of downstream PROTAC synthesis. Based on established forced degradation frameworks[5], the molecule exhibits two primary structural vulnerabilities:

-

Lactam Ring Hydrolysis: The amide bond within the five-membered ring is susceptible to nucleophilic acyl substitution. Under strongly acidic or basic conditions, hydroxide or hydronium ions catalyze the ring-opening, yielding a highly polar, zwitterionic amino acid derivative[5].

-

Side-Chain Oxidation: The primary amine on the ethyl linker, if deprotonated, is a potential site for oxidation by reactive oxygen species (ROS), leading to oxidative deamination or hydroxylamine formation[5].

Table 2: Forced Degradation Matrix[5][6]

| Stress Condition | Reagent / Environment | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Up to 72 hours |

| Oxidation | 3% H₂O₂ | Room Temp | Up to 72 hours |

| Thermal | Solid sample in oven | 60°C | 7 days |

| Photolytic | UV/Visible light chamber | Room Temp | ICH Q1B standard |

Experimental Protocol: Self-Validating Degradation Assessment

To accurately profile the stability of 2-(2-Aminoethyl)isoindolin-1-one, researchers must avoid common analytical pitfalls. Standard liquid-liquid extraction (LLE) using organic solvents often leaves the polar, ring-opened hydrolytic degradants in the aqueous layer, resulting in a false loss of mass balance[5].

The following protocol is designed as a self-validating system , utilizing precise quenching and mixed-mode extraction to ensure 100% mass recovery.

Step 1: Stock Preparation Prepare a 1 mg/mL stock solution of the hydrobromide salt in LC-MS grade acetonitrile. Rationale: Acetonitrile prevents premature solvolysis that can occur in protic solvents like methanol over extended periods.

Step 2: Stress Induction Aliquot 1 mL of the stock solution and mix with 9 mL of the stress reagent (e.g., 0.1 M HCl for acid hydrolysis)[5]. Incubate at the target temperature. Rationale: 0.1 M acid/base provides sufficient catalytic ions to drive degradation at a measurable kinetic rate without instantaneously destroying the molecular framework.

Step 3: Quenching & Neutralization (Critical Control Step) At predetermined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot and immediately neutralize it by diluting into 900 µL of a strong pH 7.4 phosphate buffer. Rationale: This instantly halts the acid/base-catalyzed hydrolysis, effectively "freezing" the degradation profile for accurate kinetic tracking[5].

Step 4: Mixed-Mode Solid-Phase Extraction (SPE) Pass the neutralized sample through a mixed-mode SPE cartridge (e.g., Oasis HLB). Rationale: Unlike LLE, a mixed-mode polymeric sorbent retains both the lipophilic parent compound and the highly polar, zwitterionic degradation products, ensuring complete analytical recovery[5].

Step 5: LC-MS Analysis Elute the retained compounds using a gradient of water/acetonitrile with 0.1% formic acid directly into the LC-MS system. Calculate the mass balance by comparing the molar sum of the parent and degradant peaks against a time-zero control.

Workflow for forced degradation and stability assessment of 2-(2-Aminoethyl)isoindolin-1-one.

Applications in Targeted Protein Degradation (TPD)

The isoindolin-1-one scaffold is a privileged structure for binding the Cereblon (CRBN) E3 ubiquitin ligase complex[1][3]. When utilized as a CRBN ligand, 2-(2-Aminoethyl)isoindolin-1-one serves as the foundational anchor for PROTACs.

Synthetic Integration: The primary amine on the ethyl side chain acts as a highly reactive nucleophile. In PROTAC library synthesis, this amine is typically coupled to a carboxylic acid-terminated linker (e.g., PEG chains or alkyl spacers) via standard amide bond formation (using coupling reagents like HATU or EDC/NHS). Alternatively, it can undergo reductive amination with aldehyde-functionalized linkers[1].

Mechanism of Action: Once synthesized, the resulting PROTAC molecule acts as a molecular bridge. The isoindolin-1-one moiety binds to the tri-tryptophan pocket of CRBN, while the warhead binds to the target protein (e.g., a pathogenic kinase). This induces the formation of a ternary complex, bringing the target protein into proximity with the E2 ubiquitin-conjugating enzyme, leading to polyubiquitination and subsequent degradation by the 26S proteasome[3].

Mechanism of action for targeted protein degradation utilizing isoindolin-1-one based PROTACs.

References

-

2-(2-Aminoethyl)isoindolin-1-one hydrobromide, 98% Purity. CalpacLab.[Link]

-

A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. PubMed Central (PMC).[Link]

-

Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs. ResearchGate. [Link]

Sources

- 1. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-aminoethyl)isoindolin-1-one | 350046-24-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Analytical Characterization of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide: Exact Mass and HRMS Workflows

Introduction & Chemical Identity

In modern drug discovery, the isoindolin-1-one core is a privileged scaffold, frequently utilized in the design of immunomodulatory imide drugs (IMiDs) and cereblon-recruiting targeted protein degraders (PROTACs). 2-(2-Aminoethyl)isoindolin-1-one hydrobromide (CAS: 1354782-66-3)[1] serves as a critical synthetic building block in these workflows.

As analytical scientists, we must rigorously differentiate between the bulk properties used for gravimetric synthesis (Molecular Weight) and the monoisotopic properties used for high-resolution structural confirmation (Exact Mass). This whitepaper provides a field-proven, self-validating methodology for the precise mass spectrometric characterization of this compound[2].

Table 1: Chemical and Physical Identifiers

| Property | Value |

| Chemical Name | 2-(2-Aminoethyl)isoindolin-1-one hydrobromide |

| CAS Number | 1354782-66-3 |

| Molecular Formula (Intact Salt) | C₁₀H₁₃BrN₂O |

| Molecular Formula (Free Base) | C₁₀H₁₂N₂O |

| Molecular Weight (Average) | 257.13 g/mol |

| Exact Mass (Neutral Salt, ⁷⁹Br) | 256.0211 Da |

| Exact Mass (Neutral Free Base) | 176.0950 Da |

Theoretical Calculations: Molecular Weight vs. Exact Mass

The Molecular Weight (257.13 g/mol ) is the sum of the standard atomic weights of the constituent elements, accounting for their natural isotopic abundance (e.g., Carbon = 12.011, Bromine = 79.904). This value is strictly used for calculating molarity and reaction stoichiometry.

Conversely, High-Resolution Mass Spectrometry (HRMS) measures the Exact Mass , which is derived solely from the most abundant, stable isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ⁷⁹Br = 78.918336).

The Causality of Salt Dissociation in MS: A common pitfall in mass spectrometry is attempting to detect the intact mass of a salt. In solution, the hydrobromide salt fully dissociates. Therefore, the exact mass of the intact salt (256.0211 Da) is virtually never observed in Electrospray Ionization (ESI). Instead, the instrument detects the protonated free base in positive mode and the bromide anion in negative mode.

Electrospray Ionization (ESI) Mechanistic Pathway

Structurally, the molecule features a neutral isoindolin-1-one (lactam) core and a basic primary amine on the ethyl linker. With a pKa of approximately 9.5, the primary amine is completely ionized in the acidic environment of standard LC mobile phases, while the lactam nitrogen remains neutral. This regioselective protonation guarantees a robust, single-charge[M+H]⁺ species.

Figure 1: Electrospray Ionization (ESI) dissociation and detection pathway for the hydrobromide salt.

Self-Validating UHPLC-HRMS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal logic check to prevent false positives or mass drift.

Phase 1: System Suitability and Calibration

-

Causality: High-resolution analyzers (Orbitrap or TOF) are susceptible to temperature fluctuations that cause mass drift. Without immediate prior calibration, an exact mass measurement is scientifically invalid.

-

Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass error for the lock mass (e.g., caffeine at m/z 195.0876) is ≤ 2 ppm.

Phase 2: Sample Preparation

-

Causality: ESI is highly susceptible to detector saturation. Over-concentrated samples lead to space-charge effects in FT-MS analyzers, artificially shifting the measured exact mass and distorting isotopic envelopes.

-

Action: Weigh 1.0 mg of the solid standard[1]. Dissolve in 1 mL of 50:50 Methanol:Water (1 mg/mL stock). Dilute 1:1000 in the same solvent to achieve a final working concentration of 1 µg/mL .

Phase 3: Chromatographic Separation (UHPLC)

-

Causality: Direct infusion is prone to matrix effects. Chromatographic separation ensures the free base is isolated from the bromide counterion and any synthesis impurities before entering the MS source.

-

Action:

-

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Logic: Retains the moderately lipophilic isoindolinone core.

-

Mobile Phase A: Water + 0.1% Formic Acid (FA). Logic: The FA drives the equilibrium toward the protonated primary amine, maximizing [M+H]⁺ signal.

-

Mobile Phase B: Acetonitrile + 0.1% FA.

-

Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

-

Phase 4: HRMS Acquisition

-

Causality: To unambiguously confirm the elemental composition, high resolving power is required to separate the target mass from isobaric background interferences.

-

Action:

-

Source: Heated Electrospray Ionization (HESI).

-

Polarity: Fast switching between Positive (+) and Negative (-). Logic: Allows simultaneous confirmation of the free base and the bromide counterion.

-

Resolution: 60,000 (at m/z 200).

-

Figure 2: Step-by-step UHPLC-HRMS workflow for exact mass determination and structural confirmation.

Data Interpretation and Isotopic Analysis

Upon acquiring the data, the self-validating nature of the protocol allows for a dual-confirmation of the molecule. In positive mode, the exact mass of the protonated free base is calculated by adding the mass of a proton (1.007276 Da) to the neutral free base, yielding a theoretical m/z of 177.1022 .

To validate the salt form, the negative mode spectrum must be extracted. Bromine possesses a distinct isotopic signature due to the nearly 1:1 natural abundance of its ⁷⁹Br and ⁸¹Br isotopes. The observation of a doublet at m/z 78.9189 and 80.9168 confirms the presence of the hydrobromide counterion.

Table 2: High-Resolution Mass Spectrometry Expected Ions

| Ion Species | Formula | Ionization Mode | Theoretical m/z | Relative Abundance |

| Protonated Free Base | [C₁₀H₁₃N₂O]⁺ | ESI (+) | 177.1022 | 100% (Base Peak) |

| Isotope M+1 | [¹³C¹²C₉H₁₃N₂O]⁺ | ESI (+) | 178.1056 | ~11.5% |

| Bromide Anion (⁷⁹Br) | [⁷⁹Br]⁻ | ESI (-) | 78.9189 | 50.69% |

| Bromide Anion (⁸¹Br) | [⁸¹Br]⁻ | ESI (-) | 80.9168 | 49.31% |

References

-

CalpacLab. "2-(2-Aminoethyl)isoindolin-1-one hydrobromide, 98% Purity". URL: [Link]

Sources

Comprehensive In Vitro Toxicity Profiling of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide: A Methodological Whitepaper

Executive Summary

The compound 2-(2-Aminoethyl)isoindolin-1-one hydrobromide (CAS: 1354782-66-3) serves as a critical pharmacophore building block in modern medicinal chemistry. The isoindolin-1-one core is a privileged scaffold frequently utilized in the design of immunomodulatory drugs, PARP inhibitors, and antimicrobial agents[1]. Furthermore, isoindolinone derivatives have shown significant potential as urease inhibitors and anti-cancer agents targeting cell lines such as HepG2 and MCF-7[2][3].

However, the presence of a primary aliphatic amine coupled with an aromatic lactam ring necessitates rigorous early-stage in vitro toxicity profiling. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic safety data sheets—which classify the free base as an acute oral hazard[4]—and provide a deeply mechanistic, self-validating framework for evaluating the cellular toxicity of this specific hydrobromide salt.

Mechanistic Rationale: Designing the Profiling Strategy

To accurately profile 2-(2-Aminoethyl)isoindolin-1-one hydrobromide, we must understand the causality behind its potential cellular interactions:

-

The Hydrobromide Salt Advantage: Unlike highly lipophilic free-base isoindolinones that require high concentrations of Dimethyl Sulfoxide (DMSO) for solubilization, the HBr salt provides excellent aqueous solubility. This is critical because DMSO concentrations above 0.5% (v/v) induce artifactual cytotoxicity and mitochondrial uncoupling. By using the HBr salt, we isolate the true toxicity of the compound from solvent-induced background noise.

-

Primary Amine Reactivity: The 2-aminoethyl appendage is a potential substrate for oxidative deamination by monoamine oxidases (MAOs) present in metabolically competent cells (e.g., hepatocytes). This can generate reactive aldehyde intermediates. Therefore, utilizing a metabolically active cell line like HepG2 is non-negotiable for assessing true hepatotoxic liability[2].

-

hERG Channel Liability: Aliphatic amines protonated at physiological pH (pH 7.4) are classic pharmacophores that bind to the inner cavity of the hERG potassium channel, potentially causing QT prolongation. A dedicated electrophysiological assay is required to rule out cardiotoxicity.

Fig 1. Multiparametric in vitro toxicity screening workflow for isoindolinone derivatives.

Cellular Stress and Apoptotic Pathways

When isoindolin-1-one derivatives exert cytotoxicity, they typically do so via the induction of intracellular oxidative stress or direct enzymatic inhibition (e.g., PARP-1), leading to mitochondrial membrane depolarization[2]. Understanding this pathway dictates our choice of viability assays. We utilize the MTT assay because it directly measures the NAD(P)H-dependent cellular oxidoreductase enzymes, providing an immediate readout of mitochondrial metabolic health before catastrophic membrane rupture occurs.

Fig 2. Putative apoptotic signaling cascade induced by isoindolinone-mediated cellular stress.

Quantitative Data Summary

Based on structure-activity relationship (SAR) studies of closely related isoindolin-1-one analogs[1][2][3], the following toxicity thresholds are established as benchmarks for this scaffold.

Table 1: Representative In Vitro Toxicity Thresholds for Isoindolin-1-one Derivatives

| Assay Type | Cell Line / Target | Expected IC₅₀ / EC₅₀ Range | Mechanistic Implication |

| Hepatotoxicity | HepG2 | 5.89 µM - >100 µM | Highly dependent on N-substitution. Unsubstituted amines generally show lower toxicity (>50 µM). |

| General Cytotoxicity | Vero / HEK293 | > 50 µM | The core scaffold is generally well-tolerated in non-cancerous epithelial models. |

| Cardiotoxicity | hERG (HEK293) | > 30 µM | Primary amines increase liability; however, high aqueous clearance mitigates severe binding. |

| Genotoxicity | S. typhimurium | Negative | Lack of planar polycyclic structures prevents direct DNA intercalation. |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . This means the assay includes internal mathematical controls (like the Z'-factor) to prove the assay mechanics functioned correctly, independent of the test compound's behavior.

Protocol A: High-Throughput MTT Cell Viability Assay (HepG2 & Vero)

Causality: HepG2 cells assess liver-specific metabolic toxicity, while Vero cells provide a baseline for general mammalian cytotoxicity[1].

Step-by-Step Workflow:

-

Cell Seeding: Seed HepG2 and Vero cells at a density of 1×104 cells/well in 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

-

Compound Preparation: Dissolve 2-(2-Aminoethyl)isoindolin-1-one hydrobromide directly in sterile PBS to create a 10 mM stock. Self-Validation: The HBr salt eliminates the need for DMSO, avoiding solvent-induced artifacts.

-

Treatment: Dilute the stock in complete media to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a negative control (media only) and a positive control (Doxorubicin, 10 µM). Treat cells for 48 hours.

-

MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for exactly 3 hours. Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization & Readout: Discard the MTT solution. Add 100 µL of acidified isopropanol (0.04 N HCl) to dissolve the formazan. Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

-

Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z′≥0.5 .

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: The basic amine group of the compound can interact with the aromatic residues (Tyr652, Phe656) inside the hERG channel pore, leading to fatal arrhythmias.

Step-by-Step Workflow:

-

Cell Prep: Harvest HEK293 cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

-

Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

-

Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

-

Perfusion: Perfuse 2-(2-Aminoethyl)isoindolin-1-one hydrobromide at 10 µM and 30 µM. Use E-4031 (100 nM) as a positive control for complete block.

-

Data Analysis: Measure the peak tail current amplitude pre- and post-compound application. A reduction of >20% at 10 µM flags the compound for high cardiotoxic liability.

References

- Benchchem.Personal protective equipment for handling 2-(2-Aminoethyl)isoindolin-1-one. Safety and Toxicity Data.

- ResearchGate.Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Biological Activities and Cytotoxicity Investigations.

- Journal of Chemical and Pharmaceutical Research (JOCPR).Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Cytotoxicity Evaluation.

- National Institutes of Health (NIH/PMC).Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation.

Sources

Pharmacokinetic properties of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide and Related Isoindolinone Scaffolds

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] Understanding the pharmacokinetic properties of novel isoindolinone derivatives, such as 2-(2-Aminoethyl)isoindolin-1-one hydrobromide, is a critical step in the drug development pipeline. This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of this class of compounds. While specific data for 2-(2-Aminoethyl)isoindolin-1-one hydrobromide is not extensively available in public literature, this document synthesizes established principles and methodologies from studies on related isoindolinone derivatives to offer a robust, field-proven approach for researchers, scientists, and drug development professionals. We will delve into the core aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), providing detailed experimental protocols, the rationale behind methodological choices, and guidance on data interpretation.

Introduction: The Isoindolinone Scaffold and the Imperative of Pharmacokinetic Analysis

The isoindolinone moiety is a bicyclic heterocyclic system present in a variety of natural products and synthetic molecules that exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3] The journey of a promising isoindolinone lead compound from the bench to the clinic is critically dependent on its pharmacokinetic (PK) profile, which describes how the body acts on the drug.[4] A thorough understanding of a compound's ADME properties is essential for optimizing dosing regimens, predicting efficacy, and ensuring safety.[5]

This guide is structured to provide a logical workflow for the comprehensive pharmacokinetic characterization of novel isoindolinone derivatives, using 2-(2-Aminoethyl)isoindolin-1-one hydrobromide as a representative candidate. We will begin with the foundational step of developing robust analytical methods for quantification in biological matrices, followed by a detailed exploration of in vitro and in vivo experimental designs.

Foundational Prerequisite: Bioanalytical Method Development and Validation

Accurate and precise quantification of the analyte in complex biological matrices like plasma, blood, and tissue homogenates is the bedrock of any pharmacokinetic study.[6] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7]

Recommended Bioanalytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for quantifying small molecules in complex biological samples. The Multiple Reaction Monitoring (MRM) mode allows for the selective detection of the parent drug and its metabolites, minimizing interference from endogenous matrix components.[6]

Step-by-Step Protocol: LC-MS/MS Method Development for Isoindolinone Quantification

Objective: To develop and validate a sensitive and robust method for quantifying 2-(2-Aminoethyl)isoindolin-1-one in plasma.

Materials:

-

2-(2-Aminoethyl)isoindolin-1-one hydrobromide reference standard

-

Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

-

Control biological matrix (e.g., rat plasma)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Formic acid or trifluoroacetic acid (TFA)[7]

-

Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reversed-phase HPLC column (e.g., 5 µm, 4.6 mm × 250 mm)[7]

Protocol:

-

Standard and Sample Preparation:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.

-

Working Standards: Serially dilute the stock solution to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).[7]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (or standard), add 150 µL of ice-cold acetonitrile containing the IS.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

-

-

-

LC-MS/MS Instrument Setup:

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.[7]

-

Column Temperature: 30-40°C.[7]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS by direct infusion.

-

Data Analysis: Quantify the analyte concentration using the peak area ratio of the analyte to the IS against the calibration curve.

-

-

Causality and Trustworthiness: The use of an internal standard is crucial as it corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of the results.[6] Protein precipitation is a rapid and effective method for sample cleanup, though solid-phase extraction (SPE) may be considered for higher sensitivity and cleaner extracts.[8]

Visualization of the Bioanalytical Workflow

Caption: Workflow for the quantification of an isoindolinone derivative in plasma.

In Vitro Pharmacokinetic Profiling: Early Insights into ADME

In vitro assays provide crucial early data on a compound's likely in vivo behavior, allowing for early-stage candidate selection and optimization.

Metabolic Stability Assessment

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro studies using liver microsomes are a standard approach to assess this.[3]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine HLM, a NADPH-regenerating system, and buffer.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the isoindolinone test compound to the mixture to start the reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

-

Analysis: After centrifugation, analyze the supernatant using the validated LC-MS/MS method to determine the percentage of the parent compound remaining over time.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Expertise & Insights: Studies on tryptophanol-derived isoindolinones have shown that the indole moiety can be a primary site for cytochrome P450 (CYP)-mediated oxidative metabolism.[9][10] If a novel compound shows high metabolic instability, structural modifications to block these metabolic "hotspots" can be explored to improve its pharmacokinetic profile.[9][10]

Plasma Stability and Protein Binding

-

Plasma Stability: This assay is similar to the metabolic stability assay but uses plasma instead of liver microsomes to assess degradation by plasma enzymes. Some isoindolinone derivatives have shown good stability in plasma.[9][10]

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the unbound fraction of a drug.

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate and to establish the relationship between dose, exposure, and response.[5]

Study Design and Execution

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for initial PK studies.[11]

Dosing and Routes of Administration:

-

Intravenous (IV) Bolus: Administering the drug directly into the systemic circulation allows for the determination of fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

-

Oral Gavage (PO): This route is used to assess oral absorption and determine oral bioavailability (F%).

Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Plasma is harvested by centrifugation and stored frozen until analysis.

Expertise & Causality: The choice of vehicle for drug formulation is critical. For isoindolinone derivatives, a mixture of DMSO, polyethylene glycol, and saline might be considered. The IV route serves as a baseline (100% bioavailability) to which the oral route is compared.

Key Pharmacokinetic Parameters and Their Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters.

| Parameter | Description | Significance |

| Cₘₐₓ | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tₘₐₓ | Time to reach Cₘₐₓ | Reflects the rate of absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the drug. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. A high CL suggests rapid elimination. |

| Vd | Volume of Distribution | An apparent volume into which the drug distributes in the body. A large Vd suggests extensive tissue distribution.[4] |

| t₁/₂ | Half-life | The time required for the plasma concentration to decrease by half. It determines the dosing interval. |

| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Visualization of the In Vivo PK Workflow

Caption: A typical workflow for an in vivo pharmacokinetic study.

Metabolism and Excretion: The Fate of the Molecule

Understanding how a drug is metabolized and eliminated is crucial for predicting drug-drug interactions and identifying potential safety liabilities.

Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying potential metabolites in plasma and urine samples from in vivo studies.[9][10] For isoindolinone scaffolds, common metabolic transformations include:

-

Phase I Reactions: Oxidation (hydroxylation) of the aromatic rings or alkyl side chains, primarily mediated by CYP enzymes.[9][10]

-

Phase II Reactions: Conjugation with glucuronic acid (glucuronidation) to increase water solubility and facilitate excretion.[4]

Excretion Pathways

The primary routes of excretion for small molecule drugs and their metabolites are renal (via urine) and biliary (via feces). Excretion studies, often involving the use of radiolabeled compounds, can quantify the contribution of each pathway.

Conclusion: Synthesizing the Pharmacokinetic Profile

The comprehensive pharmacokinetic evaluation outlined in this guide provides the necessary data to build a complete picture of how 2-(2-Aminoethyl)isoindolin-1-one hydrobromide, or any novel isoindolinone derivative, behaves in a biological system. This profile is not merely a collection of parameters but a critical tool that informs lead optimization, guides the design of toxicology studies, and ultimately, enables the rational design of clinical trials. By following these methodologically sound and scientifically driven protocols, researchers can confidently advance the most promising candidates in the drug development process.

References

-

Title: Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators Source: ResearchGate URL: [Link]

-

Title: Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators Source: MDPI URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors Source: PubMed URL: [Link]

-

Title: Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum Source: PMC URL: [Link]

-

Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Preprints.org URL: [Link]

-

Title: Radioprotection against biological effects of internal radionuclides in vivo by S-(2-aminoethyl)isothiouronium bromide hydrobromide (AET) Source: PubMed URL: [Link]

-

Title: Quantitative analysis of drug metabolites in biological samples Source: University of Alabama at Birmingham URL: [Link]

-

Title: Analytical Methods for Biologics Source: BioProcess International URL: [Link]

-

Title: Ex Vivo and In Vivo Study of Some Isoquinoline Precursors Source: MDPI URL: [Link]

-

Title: Basic pharmacological principles Source: VIN URL: [Link]

-

Title: Quantitative determination of endogenous compounds in biological samples using chromatographic techniques Source: CST Technologies URL: [Link]

-

Title: Design, synthesis and biological evaluation of the novel isoindolinone derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology Source: Medwin Publishers URL: [Link]

-

Title: In vivo Pharmacology Source: Altogen Labs URL: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. jocpr.com [jocpr.com]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]

- 5. altogenlabs.com [altogenlabs.com]

- 6. uab.edu [uab.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Advanced Material Safety & Stability Whitepaper: 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Classification: In-Depth Technical Guide & Enhanced MSDS

Executive Summary & Chemical Identity

Traditional Material Safety Data Sheets (MSDS) often provide static hazard codes without explaining the underlying molecular behavior. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between basic safety compliance and advanced experimental handling.

2-(2-Aminoethyl)isoindolin-1-one hydrobromide (CAS: 1354782-66-3) is a critical pharmacophore building block [1], frequently utilized in the synthesis of immunomodulatory drugs and PROTAC (Proteolysis Targeting Chimera) linkers. Because of its specific structural motifs—a constrained lactam ring and a primary amine salt—it exhibits unique stability profiles and safety considerations that must be strictly managed during assay development.

Quantitative Physicochemical Profiling & Hazard Causality

Understanding the why behind a hazard code is essential for proactive safety. The primary amine in this molecule, even when stabilized as a hydrobromide salt, retains localized polarity and hydrogen-bonding capacity. Upon contact with physiological moisture, the hydrobromide counterion dissociates. This releases the bioactive free base and trace hydrobromic acid, which synergistically disrupt lipid bilayers in cellular membranes, leading to acute mucosal and dermal irritation [2].

Table 1: Physicochemical Properties & Safety Thresholds

| Parameter | Specification / Value | Causality / Impact on Handling |

| Chemical Name | 2-(2-Aminoethyl)isoindolin-1-one hydrobromide | Forms a crystalline lattice; prone to static charge. |

| CAS Number | 1354782-66-3 | Unique identifier for regulatory tracking. |

| Molecular Formula | C10H13BrN2O | Bromide salt increases aqueous solubility vs. free base. |

| Molecular Weight | 257.14 g/mol | Low MW facilitates rapid membrane permeation. |

| Purity Standard | ≥ 98% (LC-MS/NMR) | Impurities often include oxidized N-oxides. |

| GHS Hazards | H302, H315, H319, H335 | Driven by localized pH changes upon salt dissociation. |

| Storage Protocol | 2-8°C, Desiccated, Inert Gas (Ar/N₂) | Prevents ambient moisture from initiating hydrolysis. |

Mechanistic Degradation Pathways

To maintain scientific integrity during long-term studies, researchers must anticipate how this compound degrades under environmental stress. Based on its molecular architecture, the compound is susceptible to two primary degradation vectors [3]:

-

Lactam Ring Hydrolysis: The isoindolin-1-one core features an amide bond constrained within a five-membered ring. This structural tension lowers the activation energy required for nucleophilic attack. Under acidic or basic conditions, water or hydroxide ions readily cleave the lactam, yielding an open-chain amino acid derivative.

-

Amine Oxidation: The terminal primary amine is highly susceptible to reactive oxygen species (ROS). Uncontrolled exposure to atmospheric oxygen or light leads to N-oxidation or deamination.

Caption: Mechanistic degradation pathways of 2-(2-Aminoethyl)isoindolin-1-one under environmental stress.

Self-Validating Experimental Protocols: Forced Degradation

To ensure the integrity of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide during assay development, researchers must employ self-validating stability protocols. The following methodology guarantees that no degradation product goes undetected due to extraction bias [3].

Step-by-Step Methodology: Mass-Balanced Stability Assay

-

Step 1: Stock Preparation. Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

-

Causality: Acetonitrile provides aprotic solvation, preventing premature solvolysis before stress conditions are intentionally applied.

-

-

Step 2: Stress Application. Create parallel aliquots for stress testing:

-

Acidic: Mix 1 mL stock with 9 mL 0.1 M HCl.

-

Basic: Mix 1 mL stock with 9 mL 0.1 M NaOH.

-

Oxidative: Mix 1 mL stock with 9 mL 3% H₂O₂.

-

-

Step 3: Reaction Quenching (Critical). At predefined time points (e.g., 1h, 4h, 24h), strictly neutralize acidic/basic samples to pH 7.4 using phosphate buffers.

-

Causality: Failure to quench halts the reaction unpredictably during autosampler queuing, invalidating kinetic data.

-

-

Step 4: LC-MS Analysis & Mass Balance Verification. Inject samples directly. Calculate the molar sum of the parent compound and identified degradants.

-

Self-Validation Check: If the total mass balance falls below 95% of the initial input, it indicates the presence of undetected, highly polar degradants. The protocol then automatically mandates switching to a mixed-mode Solid Phase Extraction (SPE) cartridge to capture zwitterionic degradation products.

-

Caption: Self-validating experimental workflow for forced degradation and mass balance verification.

Advanced Safety & Emergency Response Protocols

Standard safety measures must be adapted to the specific chemical realities of this hydrobromide salt [4].

-

Engineering Controls: Handle strictly within a Class II biological safety cabinet or a chemical fume hood.

-

Causality: The hydrobromide salt can form fine, respirable crystalline dust that readily dissolves in the respiratory tract's mucosal lining, causing immediate H335-related irritation.

-

-

PPE Selection: Nitrile gloves (minimum 4 mil thickness) are required.

-

Causality: Nitrile provides superior resistance to both the hydrobromide salt and common aprotic solvents (like DMSO or DMF) used to dissolve this building block, preventing transdermal carrier effects that latex cannot stop.

-

-

Spill Neutralization: Do not use plain water, which can rapidly solubilize and spread the compound. Sweep up solid spills using a static-free brush. For solution spills, absorb with inert materials (e.g., vermiculite) and wash the area with a mild, slightly basic detergent solution (pH ~8.0) to neutralize residual hydrobromic acid traces.

References

Comprehensive In Vitro Screening Guide: Evaluating 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide in Cellular Models

Executive Summary & Pharmacological Context

2-(2-Aminoethyl)isoindolin-1-one hydrobromide (CAS: 1354782-66-3) is a highly versatile building block and pharmacophore frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. The isoindolin-1-one scaffold is a medicinally privileged chemotype known to interact with various kinase targets, including ERK1/2, and to suppress PI3K-Akt signaling pathways[2][3].

Evaluating this compound in cellular models requires a stringent, self-validating pipeline. Because primary amines and lactam rings present specific physicochemical vulnerabilities, standard screening assays (like MTT) often yield artifactual data. This guide outlines a robust, causality-driven methodology for the preliminary screening of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide, transitioning from compound handling to target engagement.

Fig 1. Sequential in vitro screening workflow for isoindolinone derivatives.

Physicochemical Profiling & Solution Dynamics

Before introducing 2-(2-Aminoethyl)isoindolin-1-one into an aqueous biological system, its degradation pathways must be mitigated. The isoindolinone core contains an amide bond within a five-membered lactam ring that is highly susceptible to hydrolysis under unbuffered acidic or basic conditions[4]. Furthermore, the primary amine on the ethyl side chain is a prime site for rapid oxidation[4].

Protocol: Stock Preparation & Storage

Causality: Using unbuffered aqueous solutions will accelerate lactam hydrolysis, neutralizing the compound before it reaches the cellular target.

-

Solvent Selection: Dissolve the lyophilized hydrobromide salt in anhydrous, nitrogen-sparged Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Sparging removes dissolved oxygen, preventing amine oxidation[4].

-

Aliquoting: Dispense into single-use amber glass vials to prevent photodecomposition[4]. Store at -80°C.

-

Working Dilutions: Perform serial dilutions in DMSO first. Only dilute into complete culture media (buffered to pH 7.4) immediately prior to cell treatment to minimize aqueous exposure time.

Primary Phenotypic Screening: ATP-Coupled Viability Assay

To establish the baseline cytotoxicity (IC₅₀) of the compound, an ATP-coupled luminescence assay (e.g., CellTiter-Glo) is strictly required over tetrazolium-based assays (MTT/MTS). Causality: Primary amines can directly reduce tetrazolium salts in the absence of living cells, leading to false-positive viability signals. ATP quantitation directly measures metabolic energy without redox interference.

Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating internal controls to rule out edge effects, background luminescence, and assay saturation.

-

Cell Seeding: Seed target cells (e.g., SW620 colorectal cancer cells, which show high sensitivity to isoindolin-1-ones[2]) at 3,000 cells/well in a white, opaque-bottom 384-well plate.

-

Validation Step: Fill the outermost perimeter wells with 50 µL of sterile PBS to mitigate thermal and evaporative edge effects.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth recovery.

-

Compound Treatment: Treat cells with a 10-point dose-response curve of 2-(2-Aminoethyl)isoindolin-1-one (0.1 µM to 100 µM).

-

Validation Step: Normalize all wells to a final DMSO concentration of 0.1% (v/v). Include a 0.1% DMSO vehicle control (100% viability baseline), a cell-free media control (background luminescence), and a 1 µM Staurosporine positive control (maximum kill threshold).

-

-

Endpoint Execution: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent.

-

Readout: Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Phenotypic death does not prove a specific mechanism. To confirm that 2-(2-Aminoethyl)isoindolin-1-one directly binds its intracellular target (such as ERK1/2[3]), the Cellular Thermal Shift Assay (CETSA) is deployed[5]. Causality: When a small molecule binds a folded protein, the thermodynamic free energy of the complex increases, shifting the protein's melting temperature (Tₘ) higher. CETSA isolates direct binding from downstream transcriptional effects[5][6].

Step-by-Step Methodology

-

Cellular Treatment: Treat two T-75 flasks of cells at ~80% confluency: one with 10 µM compound (or 5× the established IC₅₀) and one with 0.1% DMSO (vehicle) for 2 hours.

-

Harvesting: Wash with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension equally into 8 PCR tubes per treatment group.

-

Thermal Gradient: Heat the tubes in a thermal cycler using a gradient from 40°C to 65°C for exactly 3 minutes, followed by 3 minutes at room temperature.

-

Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells without detergents that might artificially denature proteins.

-

Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the thermally denatured (precipitated) proteins.

-

Immunoblotting: Extract the soluble supernatant and analyze via Western blot against the suspected target (e.g., ERK1/2).

-

Validation Step: Probe the same blot for GAPDH or β-actin. The loading control must not show a thermal shift between the vehicle and treated groups, proving the compound's binding is target-specific and not acting as a global protein denaturant.

-

Mechanistic Deconvolution & Pathway Analysis

Isoindolin-1-one derivatives are known to suppress the PI3K-Akt pathway and downregulate critical cell cycle regulators like CDK1 and CCND2, ultimately leading to apoptosis[2].

Fig 2. Proposed mechanism of action for isoindolin-1-one derivatives in cancer cells.

To validate this pathway, flow cytometry utilizing Annexin V (to detect externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, for cell cycle staging) should be conducted on cells treated with sub-lethal doses (IC₂₀) of the compound over 48 hours.

Quantitative Data Summary

The following table synthesizes the expected quantitative outputs across the described screening cascade, providing a benchmark for validation.

| Assay Category | Metric / Readout | Expected Baseline for Isoindolin-1-ones | Validation Control Requirement |

| Forced Degradation | Lactam Hydrolysis Rate | High in 0.1 M HCl / NaOH[4] | Neutral pH Buffer (Stable >48h) |

| Viability (ATP) | IC₅₀ (Colorectal Lines) | 5.0 µM – 15.0 µM[2] | Staurosporine (IC₅₀ < 0.1 µM) |

| Target Engagement | CETSA ΔTₘ Shift | +2.0°C to +5.0°C[5] | GAPDH ΔTₘ = 0.0°C |

| Flow Cytometry | Apoptotic Population | >30% Annexin V+ at 72h | DMSO Vehicle (<5% Annexin V+) |

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. QAL333’s antitumor activity and predictive modeling: integrated transcriptomic-bioinformatic analysis reveals selective cytotoxicity and sensitivity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for 2-(2-Aminoethyl)isoindolin-1-one hydrobromide

Application Note & Synthesis Protocol

Topic: A Step-by-Step Guide to the Synthesis of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceutically active compounds.[1][2] Its structural rigidity and capacity for diverse functionalization make it a cornerstone in medicinal chemistry. Molecules incorporating this core have demonstrated a broad spectrum of biological activities, including use as kinase inhibitors and anti-inflammatory agents.[2]

This document provides a detailed, field-tested protocol for the synthesis of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide, a versatile bifunctional building block. The primary aminoethyl side chain offers a reactive handle for further elaboration, such as in the development of PROTAC linkers or the construction of more complex molecular architectures.[3] The protocol is designed around a robust and scalable reductive amination pathway, chosen for its high efficiency and operational simplicity.[4] We will delve into the causality behind experimental choices, provide a step-by-step methodology, and outline the underlying reaction mechanism to ensure both successful execution and a thorough understanding of the chemical transformation.

Overall Synthetic Scheme

The synthesis is achieved via a one-pot reductive amination of 2-carboxybenzaldehyde with ethylenediamine, followed by in-situ reduction and subsequent salt formation to yield the target compound.

Sources

Application Note: 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide in Lenalidomide Synthesis and PROTAC Development

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of immunomodulatory imide drugs (IMiDs) like lenalidomide, and their subsequent integration into proteolysis-targeting chimeras (PROTACs), requires highly stable and versatile chemical building blocks. Lenalidomide is fundamentally composed of a 4-amino-isoindolin-1-one core attached to a glutarimide ring, which is critical for recruiting the cereblon (CRBN) E3 ubiquitin ligase 1[1].

In advanced synthetic routes and the generation of heterobifunctional degrader screening libraries, 2-(2-Aminoethyl)isoindolin-1-one hydrobromide serves as a pivotal intermediate.

Mechanistic Causality:

-

Why the Hydrobromide Salt? The free base of 2-(2-aminoethyl)isoindolin-1-one is susceptible to premature oxidation at the primary amine and nucleophilic degradation. Utilizing the hydrobromide salt provides a mild buffering effect, enhancing crystalline stability and controlling reactivity during high-temperature cyclization steps in polar aprotic solvents like N-methylpyrrolidone (NMP) 2[2].

-

Role in PROTACs: The aminoethyl appendage acts as a pre-installed linker foundation. It allows for rapid conjugation to target-binding ligands, facilitating the synthesis of C5 lenalidomide ligand-linker conjugates for CRBN-mediated degrader synthesis [[3]](3].

-

Degradation Liabilities: The isoindolinone core contains an amide bond within a five-membered lactam ring. This ring is highly susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening into an amino acid derivative 4[4]. Furthermore, the imide functional groups in the final lenalidomide glutarimide ring share this hydrolytic liability, often forming Impurity 1 (5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid) 5[5].

Experimental Methodologies

As a self-validating system, every protocol below includes an In-Process Control (IPC) step to ensure the chemical transformation or stability assay is objectively verified before proceeding.

Protocol A: Continuous Flow Cyclization to the Lenalidomide Scaffold

Continuous flow synthesis improves solvent compatibility and reduces residence times compared to traditional batch synthesis, enabling uninterrupted access to IMiDs 1[1].

-

Pre-activation: Dissolve 1.0 eq of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide in anhydrous N-methylpyrrolidone (NMP) at 25–30 °C. Causality: NMP is selected because it completely solubilizes the hydrobromide salt and maintains stability at the elevated temperatures required for cyclization 2[2].

-

Neutralization: Introduce 1.2 eq of triethylamine (TEA) to the flow reactor to liberate the free amine in situ.

-

Coupling: Pump a stream of the glutarimide-precursor (e.g., a functionalized malonate derivative) into the main reactor coil. Maintain a residence time of exactly 42 minutes at 90 °C.

-

IPC Validation: Divert a 10 µL aliquot from the flow outlet. Dilute in 1 mL of Acetonitrile (MeCN) and analyze via LC-MS. Validation criteria: The reaction is validated when the mass corresponding to the starting hydrobromide salt is <1% relative to the cyclized product.

-

Hydrogenation (If nitro-precursors are used): If the isoindolinone ring contains a 4-nitro group, pass the intermediate through a packed-bed reactor containing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere in a methanol/NMP solvent mixture to yield the final 4-amino lenalidomide core 2[2].

Protocol B: Forced Degradation Profiling of the Intermediate

Understanding the degradation pathways is critical for formulation and storage.

-

Stock Preparation: Prepare a stock solution of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide in MeCN at 1 mg/mL 4[4].

-

Acid Hydrolysis Stress: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60 °C for 72 hours. Causality: This accelerates the nucleophilic attack on the lactam ring, simulating long-term aqueous instability.

-

Oxidative Stress: Mix 1 mL of stock with 9 mL of 3% H₂O₂ at room temperature. Causality: This specifically targets the primary amine on the ethyl side chain to identify N-oxide degradants 4[4].

-

Extraction & IPC Validation: To avoid extraction losses of polar degradants, bypass liquid-liquid extraction. Instead, dilute the reaction mixture 1:10 in mobile phase and utilize direct injection into the LC-MS system 4[4].

Quantitative Data Summaries

Table 1: Reaction Optimization for Lenalidomide Core Synthesis

| Solvent System | Catalyst / Base | Temperature | Residence Time | Overall Yield | Purity (HPLC) |

| NMP / Methanol | 10% Pd/C, TEA | 90 °C | 42 minutes | 63% | >99.5% |

| DMF / Methanol | 10% Pd/C, TEA | 90 °C | 55 minutes | 48% | 97.2% |

| Acetonitrile | None (Thermal) | 80 °C | 120 minutes | 22% | 85.0% |

Data synthesized from continuous flow and hydrogenation optimization parameters 1[1], 2[2].

Table 2: Forced Degradation Profiling of 2-(2-Aminoethyl)isoindolin-1-one

| Stress Condition | Reagent / Environment | Temp | Duration | Primary Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 72 hours | Lactam ring opening (Amino acid formation) |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 72 hours | Rapid lactam ring opening |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Aminoethyl side chain oxidation |

| Thermal | Solid State | 105 °C | 7 days | Highly stable; minimal degradation |

Framework adapted from recommended forced degradation studies 4[4].

Pathway Visualizations

Synthetic workflow from isoindolinone intermediate to PROTAC degrader.

Primary degradation pathways of 2-(2-Aminoethyl)isoindolin-1-one under stress conditions.

References

-

Sigma-Aldrich. C5 Lenalidomide Ligand–Linker Conjugates for CRBN-Mediated Degrader Synthesis.3

-

Benchchem. Technical Support Center: 2-(2-Aminoethyl)isoindolin-1-one.4

-

ResearchGate. Synthesis of Hydroxylactams and Esters Derived from Thalidomide and Their Antitumor Activities.1

-

Benchchem. Lenalidomide Impurity 1 | CAS 2197414-57-4 (RUO).5

-

Google Patents (CA2717326C). Preparation of lenalidomide.2

Sources

How to dissolve 2-(2-Aminoethyl)isoindolin-1-one hydrobromide for cell culture assays

Application Note: Preparation and Dissolution Protocols for 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide in Cell Culture Assays

Executive Summary

2-(2-Aminoethyl)isoindolin-1-one hydrobromide is a critical synthetic building block and biological probe widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. Specifically, it functions as a high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase, hijacking the cell's natural degradation machinery[1]. While the hydrobromide salt form provides baseline polarity, improper dissolution in aqueous cell culture media can lead to rapid compound degradation, localized pH shifts, and assay irreproducibility[2][3]. This application note details an optimized, self-validating two-step dissolution protocol designed to preserve molecular integrity and ensure reliable cellular uptake.

Mechanistic Insights: Solubility and Degradation Dynamics

As an application scientist, it is crucial to understand why direct aqueous dissolution fails for this compound. Despite being a hydrobromide salt, the parent isoindolin-1-one molecule possesses a significant hydrophobic core[3]. Furthermore, forced degradation studies reveal two primary structural vulnerabilities in aqueous environments[2]:

-

Lactam Ring Hydrolysis: The isoindolinone core contains an amide bond within a five-membered lactam ring. Unbuffered aqueous solutions—which can become slightly acidic due to the dissociation of the hydrobromide counterion—accelerate the hydrolytic opening of this ring into an inactive amino acid derivative[2].

-

Amine Oxidation: The primary amine on the ethyl side chain is highly susceptible to oxidation by dissolved oxygen present in standard culture media[2].

The Mitigation Strategy: To bypass these degradation pathways, we employ a two-phase strategy. First, a high-concentration master stock is generated using deoxygenated, anhydrous Dimethyl Sulfoxide (DMSO)[3]. Second, working dilutions are made immediately prior to the assay using strictly pH-controlled (pH 7.4) buffers to neutralize pH-driven hydrolysis[2].

Caption: Primary degradation pathways of isoindolin-1-one derivatives and mitigation strategies.

Quantitative Data and Formulation Metrics

To ensure reproducibility, all formulation metrics must be strictly controlled. Table 1 outlines the physicochemical constraints, while Table 2 provides exact dilution metrics for master stock generation based on the molecular weight of the hydrobromide salt.

Table 1: Physicochemical Properties & Assay Constraints

| Parameter | Specification |

| Chemical Name | 2-(2-Aminoethyl)isoindolin-1-one hydrobromide |

| CAS Number | 1354782-66-3[4] |

| Molecular Weight | 257.13 g/mol [4] |

| Primary Solvent | Anhydrous DMSO (Deoxygenated)[3] |

| Stock Concentration Range | 10 mM to 100 mM[3] |

| Storage Conditions | -80°C in Amber Vials (Light Protected)[2][3] |

| Max Final Assay DMSO | ≤ 0.1% (v/v) |

Table 2: Master Stock Dilution Matrix (Based on 5.0 mg of Compound)

| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO |

| 10 mM | 5.0 mg | 1.944 mL |

| 50 mM | 5.0 mg | 0.389 mL |

| 100 mM | 5.0 mg | 0.194 mL |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum compound stability and biological efficacy.

Phase 1: Reagent Preparation

-

Solvent Degassing: Sparge high-purity, anhydrous DMSO with an inert gas (Nitrogen or Argon) for 15 minutes to displace dissolved oxygen, preventing amine oxidation[2].

-

Environmental Control: Perform all weighing and dissolution steps under low-light conditions (or using amber glassware) to prevent potential photodecomposition[2].

Phase 2: Master Stock Formulation

-

Weighing: Accurately weigh the desired mass of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide powder into a sterile, amber glass vial[2][3].

-

Dissolution: Add the calculated volume of deoxygenated DMSO (refer to Table 2) to achieve a 10 mM to 100 mM concentration[3].

-

Homogenization: Vortex gently for 30 seconds. If micro-particulates remain, sonicate the vial in a room-temperature water bath for 1–2 minutes until the solution is completely clear[3].

-

Aliquot & Storage: Divide the master stock into single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store immediately at -80°C[3].

Phase 3: Working Solution & Cell Treatment

-

Media Preparation: Pre-warm the target cell culture medium (e.g., DMEM or RPMI) supplemented with 10% FBS. Ensure the medium is strongly buffered to pH 7.4 (e.g., using HEPES) to prevent pH-driven lactam hydrolysis[2].

-

Serial Dilution: Thaw a single DMSO aliquot at room temperature. Perform a serial dilution directly into the pre-warmed media immediately before adding to the cells.

-

Vehicle Control: Ensure the final DMSO concentration in the assay wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Run a parallel vehicle control well containing an equivalent volume of DMSO.

Caption: Workflow for preparing 2-(2-Aminoethyl)isoindolin-1-one hydrobromide stock solutions.

Analytical Validation & Troubleshooting

To establish trustworthiness in your assay, validate the integrity of your dissolved compound:

-

Visual Inspection: Signs of poor solubility include cloudiness, micro-particles, or a thin film at the bottom of the culture well[3]. If observed, lower the master stock concentration or increase the sonication time during Phase 2.

-

LC-MS Verification: If assay results (such as CRBN binding or PROTAC degradation efficiency) are inconsistent, extract the compound from the aqueous layer and inject it directly into an LC-MS system[2]. Look for the parent mass (m/z ~177 for the free base) versus degradation masses corresponding to the ring-opened amino acid derivative to confirm whether hydrolysis occurred[2].

References

-

Calpaclab. "2-(2-Aminoethyl)isoindolin-1-one hydrobromide, 98% Purity". Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader". Available at: [Link]

Sources

Application Note: Structural Elucidation and Stability Profiling of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-(2-Aminoethyl)isoindolin-1-one hydrobromide (CAS: 1354782-66-3)[1]

Executive Summary

2-(2-Aminoethyl)isoindolin-1-one hydrobromide is a critical bifunctional building block frequently utilized in the synthesis of isoindolinone-based therapeutics, including immunomodulatory imide drugs (IMiDs) and targeted protein degraders (PROTACs). Because the molecule contains both a highly polar protonated primary amine and a susceptible lactam ring, establishing robust analytical reference data and understanding its degradation pathways is paramount for downstream formulation and quality control.

This application note provides synthesized baseline Nuclear Magnetic Resonance (NMR) reference data, details a self-validating sample preparation protocol, and outlines a comprehensive forced degradation framework to identify primary degradation products.

Structural Elucidation via NMR Spectroscopy

Causality in Solvent Selection and Spectral Referencing

For the hydrobromide salt of 2-(2-Aminoethyl)isoindolin-1-one, Dimethyl Sulfoxide-d6 (DMSO-d6) is the mandatory solvent. Attempting to use Chloroform-d (CDCl3) will result in incomplete dissolution, leading to poor signal-to-noise ratios and severe line broadening due to the ionic nature of the hydrobromide salt.

DMSO-d6 disrupts intermolecular hydrogen bonding, providing sharp, highly resolved signals. Furthermore, DMSO-d6 slows the chemical exchange rate of the −NH3+ protons compared to protic solvents like Methanol-d4, allowing the amine protons to be observed as a broad singlet rather than exchanging entirely into the solvent baseline[2]. Tetramethylsilane (TMS) at 0.05% v/v must be included as an internal standard to self-validate the chemical shift zero-point, ensuring batch-to-batch reproducibility.

Quantitative NMR Reference Data

The following tables provide the expected 1H and 13C NMR assignments based on established structural determination principles for organic compounds[2].

Table 1: Expected 1H and 13C NMR Assignments in DMSO-d6

Position 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)Mechanistic RationaleC1 (Carbonyl)--~167.8Highly deshielded lactam carbonyl carbon.C3 (Lactam CH2 )4.52Singlet, 2H~50.2Isolated spin system; deshielded by adjacent N and aromatic ring.C4 - C7 (Ar-H)7.45 - 7.70Multiplets, 4H122.8 - 131.5Aromatic core; C7 proton is most deshielded due to C=O anisotropy.C3a, C7a (Ar-C)--142.5, 132.1Quaternary aromatic carbons.N- CH2 (Ethyl)3.68Triplet ( J≈6.0 Hz), 2H~39.5Shifted downfield by the electron-withdrawing lactam nitrogen. CH2 NH3+ 3.05Multiplet, 2H~37.1Adjacent to the protonated amine; couples with the N- CH2 protons. −NH3+ 7.85Broad Singlet, 3H-Broadened by 14N quadrupolar relaxation and intermediate exchange[2].

Self-Validating NMR Sample Preparation Protocol

To ensure magnetic field homogeneity and prevent spectral artifacts (such as spinning sidebands or shim gradients caused by undissolved particulates), the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology:

-

Gravimetric Preparation: Accurately weigh 10–15 mg of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide into a clean, static-free glass vial.

-

Solvent Addition: Add exactly 0.6 mL of high-purity DMSO-d6 containing 0.05% v/v TMS.

-

Agitation: Vortex the vial for 30 seconds. Sonicate for 2 minutes at room temperature if visible aggregates remain.

-

Validation Check (Visual Inspection): Hold the vial against a light source. The solution must be completely optically clear.

-

Filtration (Conditional but Recommended): If any micro-particulates are visible, draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into the NMR tube. Causality: Particulates distort the localized magnetic field ( B0 ), destroying resolution and broadening the critical triplet/multiplet splitting of the ethyl chain.

-

Transfer & Acquisition: Transfer the clear solution to a 5 mm precision NMR tube, ensuring a minimum solvent depth of 4 cm to prevent vortexing artifacts during spinning. Acquire standard 1D 1H (minimum 16 scans) and 13C (minimum 512 scans) spectra.

Workflow for NMR sample preparation and visual validation logic.

Forced Degradation Studies & Stability Profiling

Understanding the degradation profile of 2-(2-Aminoethyl)isoindolin-1-one is critical for shelf-life determination. Based on its structure, the molecule is primarily susceptible to two degradation pathways[3]:

-

Hydrolysis of the Lactam Ring: The 5-membered isoindolinone core contains an amide bond. Under extreme acidic or basic conditions, nucleophilic attack leads to ring-opening, forming a substituted amino acid derivative[3].

-

Oxidation of the Aminoethyl Side Chain: The primary amine is highly susceptible to oxidative stress, potentially yielding hydroxylamine or nitroso derivatives[3].

Recommended Forced Degradation Conditions

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., MS-grade acetonitrile or methanol)[3]. Subject the aliquots to the stress conditions outlined below.

Table 2: General Framework for Forced Degradation Studies [3]

| Stress Condition | Reagent / Environment | Temperature | Duration | Target Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl (10% v/v in stock) | Room Temp & 60°C | Up to 72 hours | Lactam ring cleavage |

| Base Hydrolysis | 0.1 M NaOH (10% v/v in stock) | Room Temp & 60°C | Up to 72 hours | Lactam ring cleavage |

| Oxidation | 3% H2O2 (10% v/v in stock) | Room Temp | Up to 72 hours | Primary amine oxidation |

| Thermal | Solid sample in oven | 60°C - 80°C | 7 - 14 days | General thermal degradation |

| Photolytic | UV/Visible light chamber | Ambient | ICH Q1B standard | Photolytic cleavage/dimerization |

Troubleshooting Logic for Unknown Degradants

When a new peak is observed via LC-MS during stability testing, structural confirmation must be routed through NMR analysis. The following logical workflow dictates how to categorize and identify these unknown degradation products[3].

Troubleshooting logic for identifying and validating unknown degradation products.

References

-

Calpaclab. "2-(2-Aminoethyl)isoindolin-1-one hydrobromide, 98% Purity." Calpaclab Product Database. URL: [Link]

-

Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Semantic Scholar / Springer Berlin Heidelberg, 2020. URL:[Link]

Sources

Application Note: High-Purity Crystallization of 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide for Pharmaceutical Research

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide, a key intermediate in pharmaceutical synthesis. The crystalline form of an active pharmaceutical ingredient (API) or its precursors is critical, influencing stability, purity, and handling characteristics. This document outlines systematic approaches to achieving high-quality crystals, moving beyond simple procedural steps to explain the underlying scientific principles. We will explore four primary crystallization techniques: Slow Evaporation, Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion. Each protocol is designed to be a self-validating system, complete with troubleshooting guides and expert insights to empower researchers in drug development to optimize their crystallization processes effectively.

Introduction: The Critical Role of Crystalline Form

2-(2-Aminoethyl)isoindolin-1-one is a versatile building block in medicinal chemistry, notable for its isoindolinone core. The hydrobromide salt form is often utilized to improve handling and aqueous solubility. However, the ultimate success of its application in drug development hinges on the ability to produce it in a highly pure and stable crystalline state. Crystallization is a powerful purification process that selectively arranges molecules into a highly ordered lattice structure, effectively excluding impurities.[1] The physical properties of the final crystalline material—such as particle size, morphology, and polymorphism—are dictated by the crystallization conditions.[1]

This application note serves as a practical guide for scientists to develop a robust crystallization strategy for 2-(2-Aminoethyl)isoindolin-1-one hydrobromide, ensuring batch-to-batch consistency and high purity.

Pre-Crystallization Assessment: Understanding the Molecule

A successful crystallization strategy begins with a fundamental understanding of the molecule's physicochemical properties. The structure of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide features a polar lactam group, a primary ammonium group (from the hydrobromide salt), and an aromatic ring system. These features suggest:

-

High Polarity: The molecule is expected to be soluble in polar solvents.

-

Hydrogen Bonding Capability: The presence of N-H and O=C groups allows for strong hydrogen bonding, which is a crucial intermolecular force in crystal packing.[2]

-

Potential for Polymorphism: Like many pharmaceutical compounds, it may exist in different crystalline forms (polymorphs), each with unique properties.[1]

Protocol 1: Systematic Solubility Screening

The cornerstone of any crystallization development is determining the compound's solubility profile. This screening process identifies suitable solvents for various crystallization techniques.

Objective: To identify solvents in which the compound has either high solubility (for slow evaporation/vapor diffusion) or temperature-dependent solubility (for slow cooling), and to find anti-solvents where it is poorly soluble.

Methodology:

-

Preparation: Add approximately 10-20 mg of 2-(2-Aminoethyl)isoindolin-1-one hydrobromide powder to several clean, small vials (e.g., 2 mL HPLC vials).

-

Solvent Addition: To each vial, add a different test solvent in 100 µL increments. After each addition, vortex the vial for 30-60 seconds.

-